Sodium O,O-diethyl phosphorothioate
Overview
Description
Sodium O,O-diethyl phosphorothioate is an organophosphorus compound widely recognized for its applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Sodium O,O-diethyl phosphorothioate, also known as O,O-diethyl phosphorothioate, is an organophosphorus compound. Its primary targets are acetylcholinesterase (AChE) and voltage-gated sodium channels . AChE plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system. Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in neurons .
Mode of Action
This compound interacts with its targets by fitting into their active sites, thereby inhibiting their function . It exhibits synergistic effects involving the inhibition of cholinergic synaptic transmission and blockage of voltage-gated potassium (Kv) channels and sodium (Nav) channels . This leads to an excessive accumulation of acetylcholine in cholinergic synapses, resulting in neural hyperexcitation followed by convulsion, paralysis, and potentially death .
Biochemical Pathways
The compound affects the cholinergic system by inhibiting AChE, leading to an overaccumulation of acetylcholine in the synapses . This overstimulation can affect various biochemical pathways, including those involved in muscle contraction, heart rate regulation, and memory processing. Additionally, the blockage of voltage-gated potassium and sodium channels disrupts the normal flow of these ions, affecting the electrical activity of the neurons .
Result of Action
The primary result of this compound’s action is the disruption of normal nerve function. By inhibiting AChE and blocking voltage-gated ion channels, it causes an overstimulation of the nervous system. This can lead to symptoms such as tremors, convulsions, and potentially fatal respiratory paralysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium O,O-diethyl phosphorothioate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with alkyl halides in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation . Another method includes the reaction of O,O-diethyl phosphorochloridothioate with sodium hydroxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solvent-free conditions is favored for its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: Sodium O,O-diethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert it into phosphorothioate derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorothioate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are commonly employed
Major Products Formed:
Oxidation: Phosphorothioate oxides.
Reduction: Reduced phosphorothioate derivatives.
Substitution: Various substituted phosphorothioate compounds.
Scientific Research Applications
Sodium O,O-diethyl phosphorothioate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- O,O-Diethyl phosphorochloridothioate
- O,O-Diethyl dithiophosphate
- O,O-Diethyl methylphosphonothioate
Comparison: Sodium O,O-diethyl phosphorothioate is unique due to its specific reactivity and applications. Compared to other similar compounds, it offers distinct advantages in terms of its synthetic versatility and effectiveness as an enzyme inhibitor. Its ability to undergo various chemical reactions under mild conditions makes it a valuable compound in both research and industrial applications .
Biological Activity
Sodium O,O-diethyl phosphorothioate, commonly known as a phosphorothioate compound, is an organophosphorus chemical with significant biological activity. This article provides a comprehensive overview of its biological effects, mechanisms of action, and implications for health and environmental safety, supported by relevant research findings and data.
Overview of this compound
This compound (CAS Number: 5852-63-1) is primarily used in agricultural applications as a pesticide and in various biochemical research settings. It is known for its ability to inhibit key enzymes involved in neurotransmission, particularly acetylcholinesterase (AChE), leading to overstimulation of the nervous system.
Target Enzymes:
- Acetylcholinesterase (AChE): This enzyme is crucial for the breakdown of acetylcholine in synaptic clefts. Inhibition by this compound results in the accumulation of acetylcholine, leading to continuous stimulation of cholinergic receptors.
- Voltage-Gated Sodium Channels: The compound also interacts with these channels, further contributing to its neurotoxic effects.
Biochemical Pathways:
The inhibition of AChE disrupts normal neurotransmission, resulting in symptoms such as muscle tremors, convulsions, and respiratory failure due to excessive cholinergic activity. The compound's action can be summarized as follows:
- Inhibition of AChE: Leads to increased acetylcholine levels.
- Activation of Cholinergic Receptors: Causes prolonged stimulation of muscles and glands.
- Disruption of Nerve Function: Results in neurotoxicity and potential fatal outcomes.
Toxicological Studies
A study involving Sprague-Dawley rats demonstrated that exposure to this compound at doses equivalent to 2 × LD50 resulted in significant neurological symptoms including fasciculation and convulsions. The mortality rate was monitored alongside various physiological parameters over a 48-hour period .
Case Studies
- Human Exposure: Epidemiological studies have linked exposure to organophosphates like this compound with long-term neurological deficits in agricultural workers. Symptoms reported include cognitive impairments and increased incidence of neurodegenerative diseases .
- Environmental Impact: Research indicates that residues from this compound can persist in soil and water systems, affecting non-target organisms and potentially disrupting local ecosystems .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other organophosphate compounds:
Compound Name | Mechanism of Action | Toxicity Level |
---|---|---|
This compound | AChE inhibition, voltage-gated sodium channel interaction | High |
Chlorpyrifos | Similar AChE inhibition but with additional endocrine disruption | Moderate to High |
Malathion | AChE inhibition with lower acute toxicity | Moderate |
Properties
IUPAC Name |
sodium;diethoxy-oxido-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O3PS.Na/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPPRYJBYFNJTO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)([O-])OCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NaO3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2465-65-8 (Parent) | |
Record name | Phosphorothioic acid, O,O-diethyl ester, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005852631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60207235 | |
Record name | Phosphorothioic acid, O,O-diethyl ester, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5852-63-1 | |
Record name | Phosphorothioic acid, O,O-diethyl ester, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005852631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorothioic acid, O,O-diethyl ester, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.